CBO-P11 Demonstrates Distinct VEGFR-1 vs VEGFR-2 Binding Affinity Compared to Broad-Spectrum Inhibitors
CBO-P11 exhibits differentiated binding kinetics across VEGFR subtypes. In competitive binding assays, CBO-P11 blocks VEGF165 binding to VEGFR-1 with an IC50 of 70 nM and to VEGFR-2 with an IC50 of 1.3 µM, demonstrating an approximately 18.6-fold higher potency for VEGFR-1 over VEGFR-2 under the reported assay conditions . This contrasts with broad-spectrum small-molecule VEGFR inhibitors (e.g., tivozanib) which potently inhibit VEGFR-1, -2, and -3 with sub-nanomolar IC50 values across all subtypes, lacking the receptor subtype differentiation observed with CBO-P11 .
| Evidence Dimension | Inhibition of VEGF165 binding to VEGFR subtypes |
|---|---|
| Target Compound Data | VEGFR-1 IC50 = 70 nM; VEGFR-2 IC50 = 1.3 µM |
| Comparator Or Baseline | Tivozanib: VEGFR-1 IC50 = 0.21 nM; VEGFR-2 IC50 = 0.16 nM; VEGFR-3 IC50 = 0.24 nM |
| Quantified Difference | CBO-P11 shows ~18.6-fold higher potency for VEGFR-1 vs VEGFR-2; tivozanib shows similar potency across all three VEGFR subtypes (within 1.5-fold range) |
| Conditions | CBO-P11: Competitive binding assay using VEGF165; Tivozanib: Kinase inhibition assay (biochemical) |
Why This Matters
This differential receptor-binding profile enables researchers to dissect VEGFR-1 versus VEGFR-2 signaling contributions in angiogenesis models, whereas pan-VEGFR inhibitors obscure subtype-specific effects.
